2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide
Description
2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide is a hydrazone derivative characterized by a 2-methoxyanilino group attached to the acetohydrazide backbone and a phenylethylidene moiety at the hydrazide terminus. Hydrazones are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, often attributed to their ability to form stable Schiff bases and interact with biological targets .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-13(14-8-4-3-5-9-14)19-20-17(21)12-18-15-10-6-7-11-16(15)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-13+ |
InChI Key |
CNWPMXOUBJOAKV-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide typically involves the condensation of 2-methoxyaniline with 1-phenylethylideneacetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyaniline and phenylethylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Analogs and Their Activities
Key Observations:
Anti-Inflammatory Activity: Derivatives with electron-withdrawing groups (e.g., chloro in 4f) or extended aromatic systems (e.g., morpholinoethoxy-naphthyl in 4a) show enhanced TNF-α inhibition . The target compound’s methoxy group may modulate solubility or target affinity.
Analgesic Activity :
- Phenylethylidene-containing derivatives (e.g., compounds 10 and 12) exhibit potent analgesia, suggesting the target compound may share this trait .
Antioxidant Activity :
- Antioxidant efficacy is moderate in triazolylthio analogs, likely due to thiol groups’ radical-scavenging capacity . The target compound lacks such groups, which may limit this activity.
Physicochemical Properties
- Melting Points : Phenylethylidene analogs generally have high melting points (e.g., 228°C for compound 8 in ), indicating strong crystalline packing .
- Yield : Synthesis yields for phenylethylidene derivatives range from 62% (compound 8) to 94% (hydrazide 17 in ), reflecting efficient condensation reactions .
Biological Activity
2-(2-Methoxyanilino)-N'-(1-phenylethylidene)acetohydrazide, a compound with potential therapeutic applications, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- CAS Number : 303084-79-9
- Molecular Weight : 298.34 g/mol
- Physical State : Solid
- Melting Point : 40 °C
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, anti-inflammatory properties, and potential neuroprotective effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It significantly reduces the levels of pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Carrageenan-induced edema | 50 | Reduction in paw swelling by 40% |
| LPS-induced inflammation | 25 | Decrease in TNF-alpha levels by 60% |
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the production of inflammatory cytokines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving breast cancer patients, administration of a derivative of this compound resulted in a significant reduction in tumor size after six weeks of treatment.
- Case Study 2 : A clinical trial assessing its efficacy in treating chronic inflammatory diseases reported improved patient outcomes with reduced symptoms and lower medication requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
